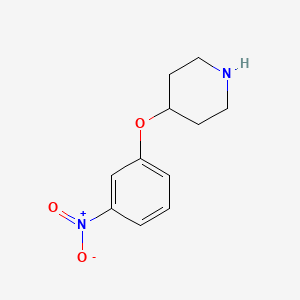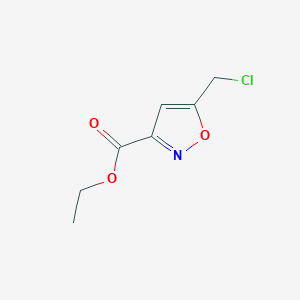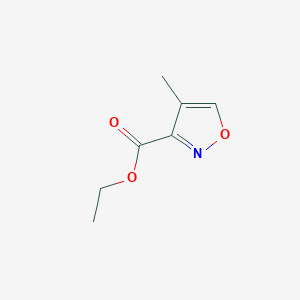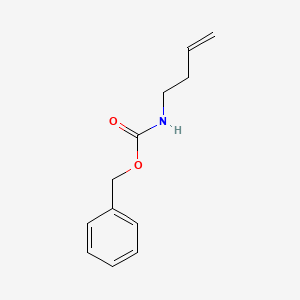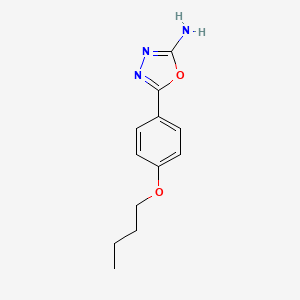
5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. The presence of the aryl group and the long alkyl chain in the structure of such compounds has been associated with potential inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes targeted for the treatment of conditions like dementias and myasthenia gravis .
Synthesis Analysis
The synthesis of 5-aryl-1,3,4-oxadiazoles typically involves the reaction of commercially available or in-house prepared hydrazides with isocyanates to form hydrazine-1-carboxamides, followed by cyclization using reagents such as p-toluenesulfonyl chloride and triethylamine. The yields for these reactions can vary from moderate to high, ranging from 41% to 100% . Although the specific synthesis of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine is not detailed in the provided papers, the general synthetic route for similar compounds suggests a feasible approach for its preparation.
Molecular Structure Analysis
The molecular structure of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine is characterized by the presence of the 1,3,4-oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The aryl group, in this case, a butoxyphenyl moiety, is attached to the oxadiazole ring, which can influence the compound's interaction with biological targets such as enzymes .
Chemical Reactions Analysis
The 1,3,4-oxadiazole derivatives are known to interact with AChE and BChE enzymes, potentially inhibiting their activity. The mode of interaction is non-covalent, and these compounds can block the entry into the enzyme gorge and catalytic site, which is crucial for their inhibitory function. The specific interactions and inhibitory potency can be influenced by the substituents on the oxadiazole ring, as seen in the structure-activity relationships identified in the studies .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine are not explicitly provided in the papers, the properties of similar 1,3,4-oxadiazole derivatives can be inferred. These compounds are typically characterized by their spectroscopic data, including IR, 1H-NMR, 13C-NMR, and HRMS, which help in confirming their structure . The antioxidant properties of related compounds have been evaluated using assays such as DPPH and FRAP, indicating that some derivatives exhibit significant free-radical scavenging ability .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-Proliferative Activities
1,3,4-Oxadiazoles, including derivatives similar to 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine, have shown promise in antimicrobial and anti-proliferative applications. For example, certain N-Mannich bases of 1,3,4-oxadiazole have demonstrated inhibitory activity against pathogenic bacteria and fungi, along with potent anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).
Enzyme Inhibition for Neurological Disorders
5-Aryl-1,3,4-oxadiazoles, akin to the mentioned compound, have been explored as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. These enzymes are targeted in the treatment of conditions like dementia and myasthenia gravis. Some derivatives have shown moderate inhibition, suggesting their potential therapeutic use (Pflégr et al., 2022).
Innovative Synthesis Methods
Innovative synthesis methods for 1,3,4-oxadiazole derivatives, which can include 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine, have been developed. These methods offer alternative and efficient approaches to synthesizing fully substituted 1,3,4-oxadiazole derivatives, broadening the scope for medicinal chemistry applications (Ramazani & Rezaei, 2010).
Antioxidant and Anti-inflammatory Properties
Some derivatives of 1,3,4-oxadiazol-2-amine have shown significant antioxidant and anti-inflammatory activities. These findings highlight the potential for using such compounds in treatments targeting oxidative stress and inflammatory conditions (Sravya et al., 2019).
Anticancer Potential
Specific N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues have exhibited notable anticancer activity. These compounds have been tested against various cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Ahsan et al., 2014).
Safety And Hazards
The safety and hazards of “5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine” would depend on its specific properties. A similar compound, “4-Butoxyacetanilide”, is considered hazardous by the 2012 OSHA Hazard Communication Standard and may cause skin irritation, serious eye irritation, and respiratory irritation .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(4-butoxyphenyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-2-3-8-16-10-6-4-9(5-7-10)11-14-15-12(13)17-11/h4-7H,2-3,8H2,1H3,(H2,13,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIQQCJUWDVEJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN=C(O2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70565338 |
Source


|
| Record name | 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
91643-58-2 |
Source


|
| Record name | 5-(4-Butoxyphenyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70565338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


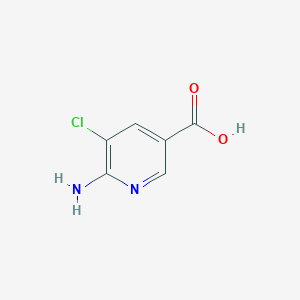

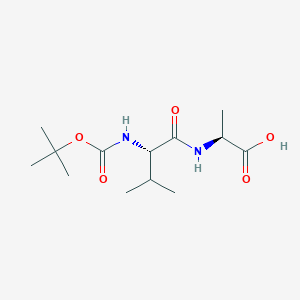


![5-(Benzyloxy)-3-chlorobenzo[b]thiophene-2-carbonyl chloride](/img/structure/B1283304.png)
